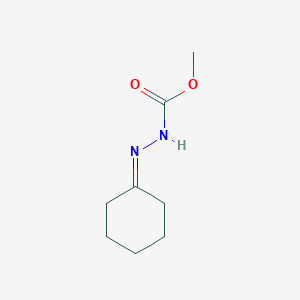
Carbazic acid, 3-cyclohexylidene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-cyclohexylidene-, methyl ester, also known as CIME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. CIME is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
Wirkmechanismus
The mechanism of action of Carbazic acid, 3-cyclohexylidene-, methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer and viral cells. Carbazic acid, 3-cyclohexylidene-, methyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Biochemische Und Physiologische Effekte
Carbazic acid, 3-cyclohexylidene-, methyl ester has been found to have low toxicity and to be well-tolerated in animal studies. However, its biochemical and physiological effects are still being investigated. Some studies have reported that Carbazic acid, 3-cyclohexylidene-, methyl ester can affect the expression of certain genes and proteins in cancer and viral cells, leading to cell death or inhibition of replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbazic acid, 3-cyclohexylidene-, methyl ester in lab experiments is its low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is its limited solubility in certain solvents, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for research on Carbazic acid, 3-cyclohexylidene-, methyl ester. One direction is to explore its potential applications in other fields, such as catalysis and materials science. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies for cancer and viral diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Carbazic acid, 3-cyclohexylidene-, methyl ester in animal and human trials.
Synthesemethoden
The synthesis of Carbazic acid, 3-cyclohexylidene-, methyl ester involves the reaction of carbazole with cyclohexanone in the presence of a catalyst, followed by esterification with methanol. This method has been reported in several studies and has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a building block for the synthesis of novel materials with improved properties. In optoelectronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a sensitizer in dye-sensitized solar cells, which have shown promising results in terms of efficiency and stability. In medicinal chemistry, Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential anticancer and antiviral activities.
Eigenschaften
CAS-Nummer |
14702-42-2 |
|---|---|
Produktname |
Carbazic acid, 3-cyclohexylidene-, methyl ester |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
DAMPHUADNVWPLW-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCCC1 |
Kanonische SMILES |
COC(=O)NN=C1CCCCC1 |
Synonyme |
3-Cyclohexylidenecarbazic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



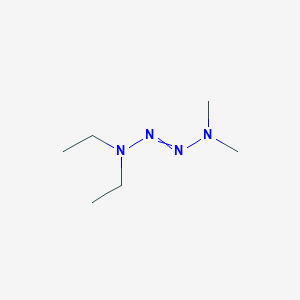
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
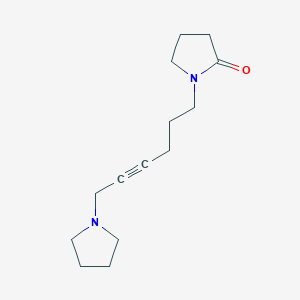
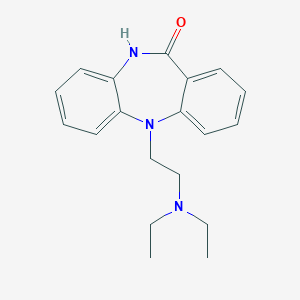
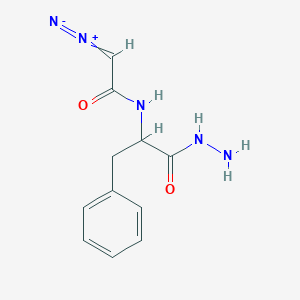
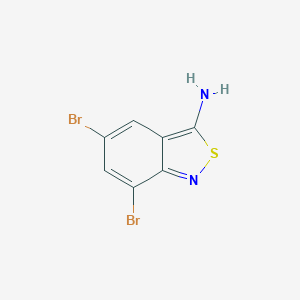
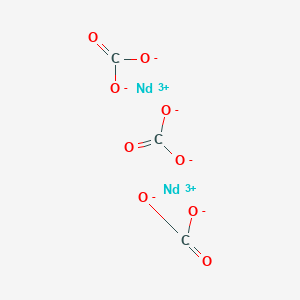
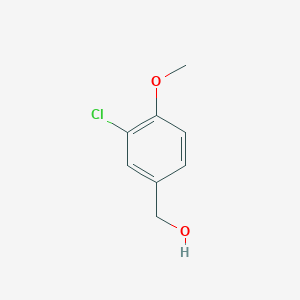
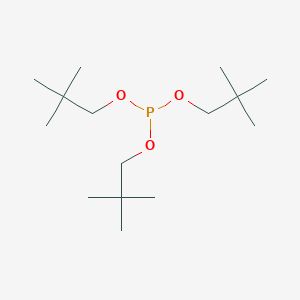
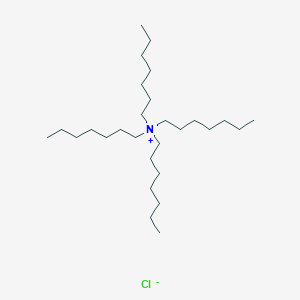
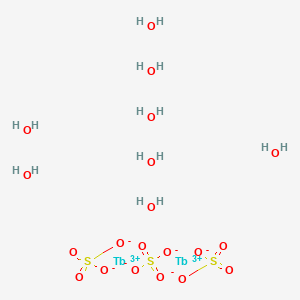
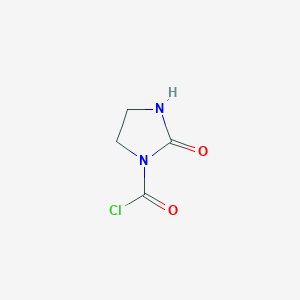
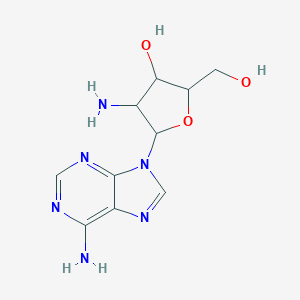
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)